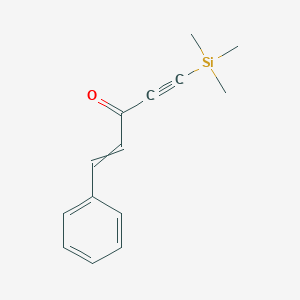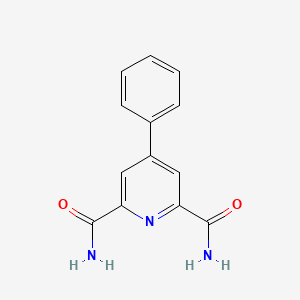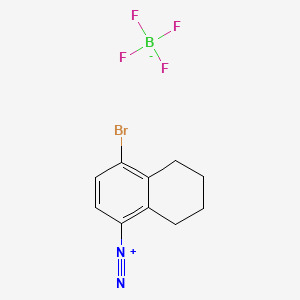
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and as intermediates in various chemical reactions. The presence of the bromine atom and the tetrahydronaphthalene moiety adds unique reactivity and properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate typically involves the diazotization of 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine. This process is carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of tetrafluoroboric acid. The reaction is usually conducted at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is scaled up by optimizing the reaction conditions, such as temperature control, concentration of reactants, and efficient mixing. The use of continuous flow reactors can enhance the safety and efficiency of the process by providing better control over the reaction parameters.
化学反応の分析
Types of Reactions
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted naphthalene derivatives.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds, which are valuable in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium cyanide. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 4-bromo-5,6,7,8-tetrahydronaphthalene derivatives with various substituents.
Coupling Reactions: Azo compounds with vibrant colors, used in dyes and pigments.
Reduction Reactions: Hydrazine derivatives, which can be further utilized in various chemical transformations.
科学的研究の応用
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazonium coupling reactions.
Biology: The compound can be used to modify biomolecules through diazonium coupling, aiding in the study of protein interactions and labeling.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution or coupling, depending on the reaction conditions and the nature of the nucleophile. The molecular targets and pathways involved are primarily determined by the specific reaction it undergoes, such as the formation of azo bonds in coupling reactions.
類似化合物との比較
Similar Compounds
4-Bromobenzenediazonium tetrafluoroborate: Similar in structure but lacks the tetrahydronaphthalene moiety.
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol: Contains a hydroxyl group instead of the diazonium group.
4-Bromo-5,6,7,8-tetrahydronaphthalen-1-amine hydrochloride: The precursor amine used in the synthesis of the diazonium salt.
Uniqueness
4-Bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium tetrafluoroborate is unique due to the presence of both the diazonium group and the tetrahydronaphthalene moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts.
特性
CAS番号 |
104761-48-0 |
|---|---|
分子式 |
C10H10BBrF4N2 |
分子量 |
324.91 g/mol |
IUPAC名 |
4-bromo-5,6,7,8-tetrahydronaphthalene-1-diazonium;tetrafluoroborate |
InChI |
InChI=1S/C10H10BrN2.BF4/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;2-1(3,4)5/h5-6H,1-4H2;/q+1;-1 |
InChIキー |
MVXUCPPWAAOJBY-UHFFFAOYSA-N |
正規SMILES |
[B-](F)(F)(F)F.C1CCC2=C(C=CC(=C2C1)[N+]#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




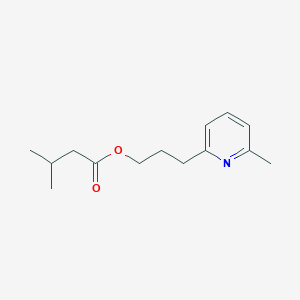
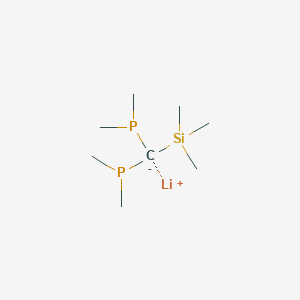
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
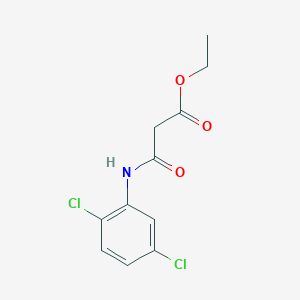
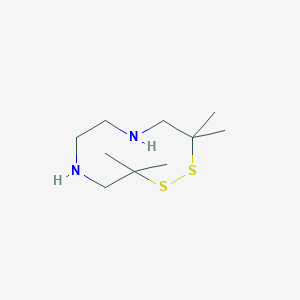

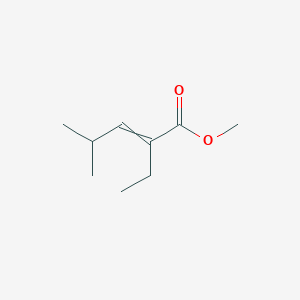

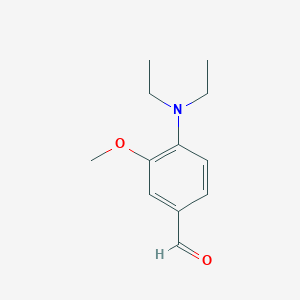
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
